(5Z)-3-sec-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the thiazolidinone family, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. Its structure includes:
- Thiazolidin-4-one backbone: A 1,3-thiazolidin-4-one scaffold with a sec-butyl group at position 3 and a thioxo (C=S) group at position 2.
- Substituted pyrazole moiety: A 1-phenyl-1H-pyrazole group at position 5, with a 4-methylphenyl substituent at the pyrazole’s position 3.
- Z-configuration: The (5Z) stereochemistry indicates the double bond geometry between the thiazolidinone and pyrazole moieties.
Properties
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2/c1-4-17(3)27-23(28)21(30-24(27)29)14-19-15-26(20-8-6-5-7-9-20)25-22(19)18-12-10-16(2)11-13-18/h5-15,17H,4H2,1-3H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDVSWRCFVOOCX-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-sec-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring and the introduction of the pyrazole moiety. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, and employing techniques such as crystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-sec-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-sec-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored characteristics for various applications.
Mechanism of Action
The mechanism of action of (5Z)-3-sec-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
Modifications in the Thiazolidinone Core
Isosteric and Functional Group Replacements
Key Research Findings
Electronic Effects :
- The 4-methylphenyl substituent on the pyrazole (target compound) provides electron-donating effects, stabilizing the conjugated system compared to electron-withdrawing groups like sulfonamide .
- Methoxy and ethoxy substituents () enhance solubility but may reduce metabolic stability due to oxidative susceptibility .
sec-butyl at position 3 (target compound) balances steric bulk and flexibility compared to linear pentyl or branched 2-ethylhexyl chains .
Stereochemical Influence: The (5Z) configuration ensures optimal spatial alignment between the thiazolidinone and pyrazole rings, critical for maintaining π-π stacking interactions in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
